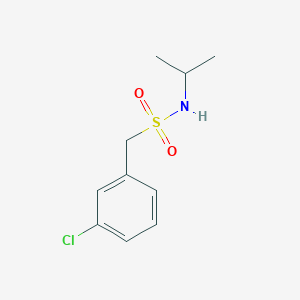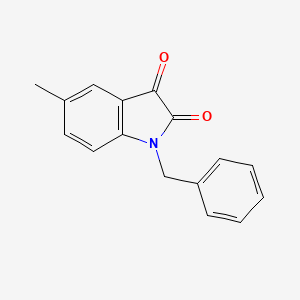![molecular formula C24H31N3O4 B4741219 N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B4741219.png)
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide
Overview
Description
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
URB597 is a selective inhibitor of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting this compound, URB597 increases the levels of endocannabinoids in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
URB597 has been shown to have several biochemical and physiological effects. It increases the levels of endocannabinoids in the brain, which leads to its analgesic, anxiolytic, and antidepressant effects. Additionally, URB597 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
URB597 has several advantages for lab experiments. It is a selective inhibitor of N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide, which allows for the specific targeting of endocannabinoids. Additionally, URB597 has been shown to have low toxicity and is well-tolerated in animal models. However, URB597 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. Additionally, URB597 has poor solubility in water, which can make dosing difficult.
Future Directions
URB597 has several potential future directions for research. It may have applications in the treatment of addiction, obesity, and neurodegenerative disorders. Additionally, further research is needed to understand the long-term effects of URB597 and its potential side effects. Finally, URB597 may have potential applications in combination therapy with other drugs.
Scientific Research Applications
URB597 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, URB597 has been shown to have potential applications in the treatment of addiction, obesity, and neurodegenerative disorders.
properties
IUPAC Name |
N-[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-17(2)13-23(28)25-19-5-7-20(8-6-19)26-9-11-27(12-10-26)24(29)18-14-21(30-3)16-22(15-18)31-4/h5-8,14-17H,9-13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAUWBQFEWPVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4741143.png)
![N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4741151.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4741157.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4741170.png)

![1-(4-ethylphenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4741185.png)




![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4741235.png)
![5-[4-(dimethylamino)benzylidene]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4741241.png)
